2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C16H19F3O2. It is characterized by the presence of a cyclohexyl group and a trifluoromethylphenyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylphenylboronic acid with a suitable halide under palladium catalysis.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylpropanoic acid: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
Cyclohexylpropanoic acid: Lacks the trifluoromethylphenyl group, resulting in different reactivity and applications.
Uniqueness
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both the cyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O2/c17-16(18,19)13-8-4-5-11(9-13)10-14(15(20)21)12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSTVBIWDUHMAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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